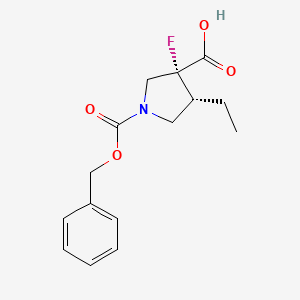![molecular formula C8H16Cl2N2S B13516705 Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride](/img/structure/B13516705.png)
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug featuring a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole component.
Uniqueness
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16Cl2N2S |
|---|---|
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-7-8(11-6-10-7)4-3-5-9-2;;/h6,9H,3-5H2,1-2H3;2*1H |
InChI-Schlüssel |
XQBCXTDTPRZXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCCNC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B13516632.png)

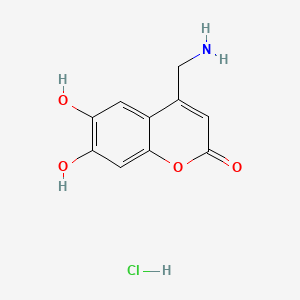
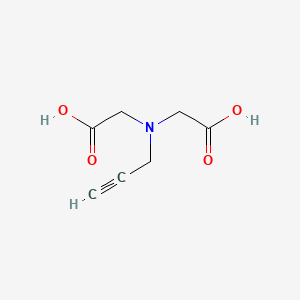
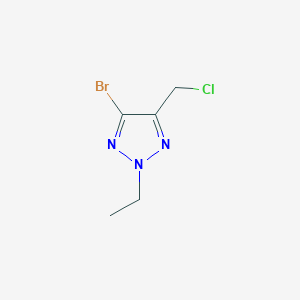

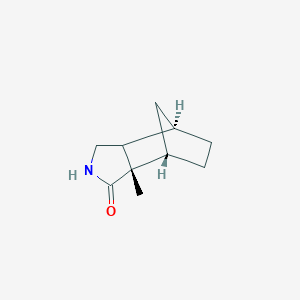

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13516675.png)

![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
